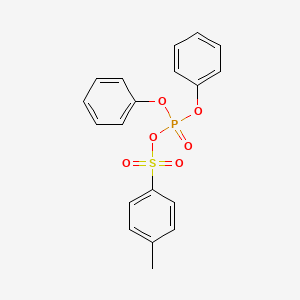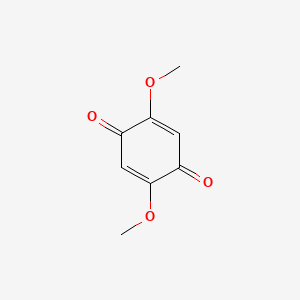
2,5-Dimethoxy-1,4-benzoquinone
Vue d'ensemble
Description
2,5-Dimethoxy-1,4-benzoquinone (DMBQ) is a member of benzoquinones and p-quinones . It is a natural product found in Plumeria rubra, Gloeophyllum sepiarium, and other organisms . Its molecular formula is C8H8O4 and it has a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of DMBQ involves various methods. One study reported the synthesis of coordination polymers with 2,5-dihydroxy-1,4-benzoquinone and 4,4’-bipyridyl using an in situ hydrolysis method . Another study reported an alternative synthesis of 2,6-dimethoxyl-1,4-benzoquinone .
Molecular Structure Analysis
The molecular structure of DMBQ has been analyzed in several studies . The IUPAC name for DMBQ is 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione .
Chemical Reactions Analysis
DMBQ undergoes various chemical reactions. For instance, it has been studied for its structural behavior during charge and discharge processes using NMR spectroscopy, energy-dispersive X-ray spectroscopy, magnetic measurements, operando Raman spectroscopy, and operando X-ray diffraction .
Physical And Chemical Properties Analysis
DMBQ has a molecular weight of 168.15 g/mol . Its physical and chemical properties have been analyzed in various studies .
Applications De Recherche Scientifique
Synthesis of Coordination Polymers
DMBQ is used in the synthesis of coordination polymers (CPs). These polymers are synthesized using an in situ hydrolysis method, where DMBQ and 4,4′-bipyridyl (bpy) are used as binary ligands . The type of CPs obtained depends on the metal ions used. For example, with Mn and Zn, a 1D zigzag chain structure is obtained .
Pseudocapacitive Electrode Material
DMBQ decorated on reduced graphene oxide (rGO) sheets is used as a high capacitance and long cycle life pseudocapacitive electrode . This electrode exhibits an excellent capacitance of 650 F g−1 at 5 mV s−1 (780 F cm−3) in 1 M sulfuric acid . It also shows an excellent capacitance retention of 99% after 25,000 cycles at 50 mV s−1 .
Cathode Material for Magnesium-Ion Batteries
DMBQ has been reinvestigated as a cathode material with magnesium electrolytes that are capable of plating/stripping magnesium for rechargeable magnesium-ion batteries .
Organic Positive-Electrode Active Material
DMBQ is examined as an organic positive-electrode active material for rechargeable magnesium batteries .
Intermediate for the Synthesis of Biological Compounds
2,6-Dimethoxy-1,4-benzoquinone, a derivative of DMBQ, is used as an intermediate for the synthesis of other natural biological compounds and their analogues .
Active Component in Korean Wheat Germ Fermentation
2,6-Dimethoxy-1,4-benzoquinone is believed to be the key active component in the “starters” of Korean wheat germ fermentation, Avemar® and Nuruk®, which have been used for the treatment of many types of cancer .
Mécanisme D'action
Target of Action
The primary target of 2,5-Dimethoxy-1,4-benzoquinone (DMQ) is the reduced graphene oxide (rGO) sheets . DMQ is decorated on these sheets and provides stable redox-active centers . It also serves as a spacer to avoid rGO sheets aggregation, leading to a three-dimensional hierarchical electrode architecture .
Mode of Action
DMQ interacts with its targets (rGO sheets) through a redox-active mechanism . This interaction results in the formation of a high capacitance and long cycle life pseudocapacitive electrode . The redox activity of DMQ is crucial for its function as it provides the necessary centers for electron transfer .
Biochemical Pathways
The biochemical pathways affected by DMQ primarily involve energy storage systems . DMQ, being an electrochemically active organic material, is a sustainable alternative to metal-based counterparts in these systems . The poor conductivity of such organic materials often results in capacitance fade upon cycling .
Pharmacokinetics
It’s known that the presence of two carbonyl groups in the dmbq prevents the use of any grignard-based magnesium electrolytes, as the grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of dmbq in solutions .
Result of Action
The result of DMQ’s action is the creation of a high capacitance and long cycle life pseudocapacitive electrode . When tested as a pseudocapacitive electrode, it exhibited an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid . Most importantly, optimized electrodes showed an excellent capacitance retention of 99% after 25,000 cycles at 50 mV s −1 .
Action Environment
The action of DMQ is influenced by environmental factors. For instance, the careful selection of the conductive substrate, electrode architecture, and organic molecules plays a crucial role in achieving high capacitance and long cycling performance . Furthermore, the environment in which DMQ operates, such as the presence of sulfuric acid, can significantly impact its efficacy and stability .
Safety and Hazards
Orientations Futures
The future directions for DMBQ research include its potential use in energy storage systems . Its structural behavior during charge and discharge processes is being investigated to understand the charge–discharge mechanism and the factors that determine the deterioration of organic batteries . This could guide the design of future high-performance organic batteries .
Propriétés
IUPAC Name |
2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPZDDLWLALLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185096 | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,5-Dimethoxy-1,4-benzoquinone | |
CAS RN |
3117-03-1 | |
| Record name | 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxybenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHOXY-4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




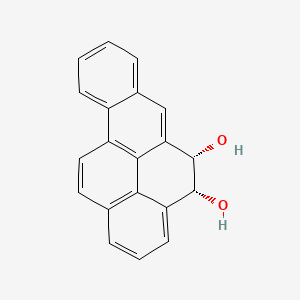
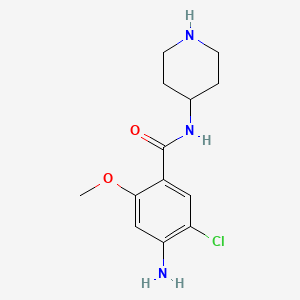

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)


![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
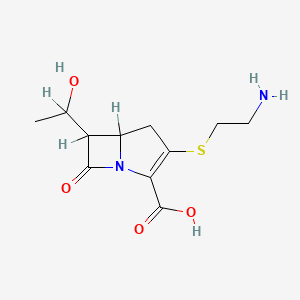
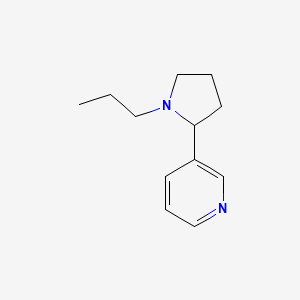
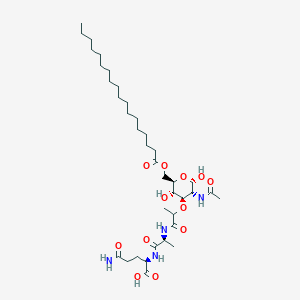
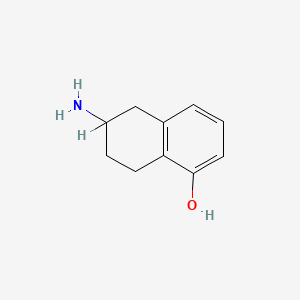
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
